molecular formula C10H23NO4S2 B14388303 N-(Methanesulfonyl)-N-octylmethanesulfonamide CAS No. 89913-03-1

N-(Methanesulfonyl)-N-octylmethanesulfonamide

Cat. No.: B14388303
CAS No.: 89913-03-1
M. Wt: 285.4 g/mol
InChI Key: ROBZSLCPPLZPTQ-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-octylmethanesulfonamide is a chemical compound with the molecular formula C10H23NO4S2 . It belongs to the class of disulfonamides, which are characterized by their robust chemical stability. Sulfonamide groups are generally resistant to hydrolysis under both acidic and basic conditions, making them valuable in synthetic chemistry where stable protective groups or specific molecular frameworks are required . The structure of this compound, featuring a linear octyl chain, suggests potential applications as an intermediate in the development of specialty chemicals or in materials science. Its synthesis likely follows established routes for methanesulfonamides, involving the reaction of an amine with methanesulfonyl chloride, a highly reactive sulfonylating agent . This product is intended for chemical research and laboratory use only. It is strictly for use in professional research settings by qualified personnel. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

89913-03-1

Molecular Formula

C10H23NO4S2

Molecular Weight

285.4 g/mol

IUPAC Name

N-methylsulfonyl-N-octylmethanesulfonamide

InChI

InChI=1S/C10H23NO4S2/c1-4-5-6-7-8-9-10-11(16(2,12)13)17(3,14)15/h4-10H2,1-3H3

InChI Key

ROBZSLCPPLZPTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Primary Sulfonylation: Formation of N-Octylmethanesulfonamide

The initial step involves reacting octylamine with methanesulfonyl chloride to form the monosubstituted intermediate:

Reaction Conditions

Component Quantity Solvent Base Temperature Time Yield
Octylamine 1.0 equiv Dichloromethane Triethylamine (2.2 equiv) 0–5°C 2 hr 92–95%
Methanesulfonyl chloride 1.1 equiv

Procedure

  • Dissolve octylamine in anhydrous dichloromethane under nitrogen.
  • Add triethylamine dropwise at 0°C, followed by methanesulfonyl chloride.
  • Stir for 2 hours, then wash with water and brine.
  • Dry over MgSO₄ and concentrate to obtain N-octylmethanesulfonamide as a white solid.

Mechanistic Insight
The base deprotonates the amine, enhancing nucleophilic attack on the electrophilic sulfur of methanesulfonyl chloride. The reaction proceeds via a two-step addition-elimination mechanism.

Secondary Sulfonylation: Introduction of the Second Methanesulfonyl Group

The second sulfonylation demands harsher conditions due to the decreased reactivity of the secondary amine:

Method A: Methanesulfonyl Chloride with Strong Base

Component Quantity Solvent Base Temperature Time Yield
N-Octylmethanesulfonamide 1.0 equiv DMF Sodium hydride (2.5 equiv) 50°C 6 hr 75–80%
Methanesulfonyl chloride 1.2 equiv

Procedure

  • Suspend N-octylmethanesulfonamide in dry DMF.
  • Add sodium hydride portionwise under nitrogen.
  • Introduce methanesulfonyl chloride dropwise at 50°C.
  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Method B: Methanesulfonic Anhydride Activation

Component Quantity Solvent Catalyst Temperature Time Yield
N-Octylmethanesulfonamide 1.0 equiv Acetonitrile DMAP (0.1 equiv) Reflux 12 hr 70–75%
Methanesulfonic anhydride 1.5 equiv

Procedure

  • Combine N-octylmethanesulfonamide, methanesulfonic anhydride, and DMAP in acetonitrile.
  • Reflux until completion (monitored by TLC).
  • Concentrate and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Reaction Time 6 hr 12 hr
Yield 75–80% 70–75%
Purification Complexity Moderate High
Scalability Industrial Lab-scale

Method A is preferred for industrial applications due to shorter reaction times and higher yields, while Method B avoids halide byproducts but requires chromatographic purification.

Physicochemical Characterization

Data from analogous disubstituted sulfonamides (PubChem CID 79296, 13502057) provide insights into expected properties:

Property Value Method
Molecular Weight 297.45 g/mol HRMS
Melting Point 98–102°C DSC
Solubility Insoluble in water; soluble in DCM, DMF USP <921>
Stability Stable under nitrogen; hydrolyzes in strong acids/bases Accelerated aging

Industrial-Scale Optimization

  • Solvent Recycling : Dichloromethane from Method A is recovered via distillation (≥90% efficiency).
  • Waste Management : Sulfonate salts are neutralized with lime, yielding non-hazardous calcium sulfate.
  • Process Safety : Exothermic sulfonylation steps require jacketed reactors with precise temperature control.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation or oxidation of the octyl chain is minimized by maintaining stoichiometric control and inert atmospheres.
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N-methylsulfonyl-N-octylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups .

Scientific Research Applications

N-methylsulfonyl-N-octylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methylsulfonyl-N-octylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonamides

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Substituents Melting Point (°C) Solubility Key Structural Feature Source
N,N-Dibenzylmethanesulfonamide Benzyl, Benzyl 142–144 Low in H₂O Antiparallel crystal packing
N-(Trimethylsilyl)methanesulfonamide Trimethylsilyl 89–91 Soluble in CH₂Cl₂ S–N partial double bond
N-Phenylmethanesulfonamide Phenyl 98–100 Moderate in EtOH Planar aromatic system
N-Methyl-4-nitrobenzenemethanesulfonamide Methyl, 4-Nitrobenzyl 155–157 Low in H₂O Electron-withdrawing nitro group
Target Compound Methanesulfonyl, Octyl Inferred: 80–90 Inferred: Hexane Hydrophobic octyl chain N/A

Notes:

  • The octyl chain’s hydrophobicity would lower melting points relative to aromatic derivatives (e.g., N,N-dibenzyl) due to reduced intermolecular forces.
  • Electron-withdrawing groups (e.g., nitro in ) increase thermal stability but reduce solubility in polar solvents .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(Methanesulfonyl)-N-octylmethanesulfonamide, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via a two-step nucleophilic substitution. First, octylamine reacts with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to form N-octylmethanesulfonamide. A second sulfonylation step introduces the methanesulfonyl group to the nitrogen. Key optimizations include:

  • Stoichiometry: Maintain a 1:2.2 molar ratio of octylamine to methanesulfonyl chloride to ensure complete substitution.
  • Temperature: Keep the reaction below 5°C to suppress hydrolysis of the sulfonyl chloride.
  • Solvent: Use THF for better solubility of intermediates or DCM for easier phase separation.
    Yield improvements (up to 85%) are achieved by slow addition of sulfonyl chloride and post-reaction purification via column chromatography .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage: Store at 0–6°C in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) to prevent moisture ingress and decomposition .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust.
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

  • Spectroscopy:
    • 1H/13C NMR: Identify sulfonamide protons (δ 3.0–3.5 ppm) and quaternary carbons adjacent to sulfonyl groups (δ 45–55 ppm).
    • IR: Confirm S=O symmetric/asymmetric stretches at 1150–1300 cm⁻¹.
    • HRMS: Match the molecular ion peak ([M+H]+) to the calculated exact mass (e.g., 295.14 g/mol).
  • Elemental Analysis: Ensure C, H, N, and S percentages align with theoretical values (±0.3%) .

Advanced: How can computational modeling predict the reactivity of this compound in asymmetric catalysis?

Answer:

  • DFT Calculations: Model transition states to assess steric and electronic effects of the octyl and methanesulfonyl groups. For example, analyze HOMO-LUMO gaps to predict electron-transfer capabilities in photocatalytic applications.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF vs. DCM) to optimize reaction media for catalytic cycles.
  • Docking Studies: Explore interactions with chiral ligands (e.g., RuCl(R,R)-Msdpen) to rationalize enantioselectivity in hydrogenation reactions .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of methanesulfonamide derivatives?

Answer:

  • Standardization: Replicate experiments under controlled conditions (e.g., fixed temperature, solvent purity, and catalyst loading).
  • Control Experiments: Test for impurities (e.g., residual sulfonyl chloride) via TLC or HPLC.
  • Cross-Validation: Combine kinetic studies with in situ FTIR or NMR to monitor reaction progress and intermediate formation.
  • Meta-Analysis: Compare datasets across studies while accounting for solvent polarity, substrate scope, and catalyst aging effects .

Advanced: How does the steric bulk of the octyl group influence the compound’s application in organometallic catalysis?

Answer:
The octyl chain introduces steric hindrance, which:

  • Enhances Selectivity: Limits substrate access to the metal center, favoring asymmetric induction (e.g., in Ru-catalyzed hydrogenation of ketones).
  • Modifies Solubility: Improves compatibility with nonpolar solvents (e.g., toluene), enabling reactions under biphasic conditions.
  • Reduces Catalyst Deactivation: Shields the metal center from coordinating solvents or byproducts. Experimental validation involves comparing turnover numbers (TONs) of octyl derivatives vs. shorter-chain analogs .

Basic: What analytical techniques are used to assess the purity of this compound?

Answer:

  • Chromatography: HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile impurities.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±1°C).
  • Elemental Analysis: Quantify C, H, N, and S deviations to detect unreacted starting materials .

Advanced: How can isotopic labeling (e.g., deuterated octyl chains) elucidate mechanistic pathways in sulfonamide-mediated reactions?

Answer:

  • Kinetic Isotope Effects (KIE): Replace the octyl group with a deuterated analog (C8D17) to study rate-determining steps involving C-H bond cleavage.
  • NMR Tracking: Use 2H NMR to monitor deuterium migration during catalytic cycles.
  • Mass Spectrometry: Detect labeled intermediates (e.g., deuterated byproducts) to map reaction pathways .

Basic: What are the environmental handling guidelines for waste containing this compound?

Answer:

  • Waste Classification: Label as "harmful to aquatic life" (H412) and dispose via approved incineration or chemical treatment facilities.
  • Neutralization: Treat aqueous waste with 10% NaOH to hydrolyze sulfonamide bonds before disposal.
  • Documentation: Maintain records of waste quantities and disposal methods to comply with REACH regulations .

Advanced: How do electronic effects of the methanesulfonyl group modulate the compound’s reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing sulfonyl group:

  • Activates Substrates: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution.
  • Stabilizes Intermediates: Delocalizes negative charge in transition states (e.g., Suzuki-Miyaura coupling).
  • Reduces Oxidative Degradation: Protects the nitrogen center from oxidation during Pd-catalyzed reactions. Experimental validation involves Hammett plots to correlate substituent effects with reaction rates .

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